molecular formula C11H17NO5 B12105724 (2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid

(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid

Cat. No.: B12105724
M. Wt: 243.26 g/mol
InChI Key: LMTQIXKUDSMJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-5-oxo-L-proline , is a compound with a complex name but an interesting structure. Let’s break it down:

  • The (2S) designation indicates that the stereochemistry at the second carbon (C2) is in the L configuration.
  • N-Boc: stands for the group, which is attached to the nitrogen atom.

    5-oxo: refers to the ketone group (C=O) at the fifth carbon (C5).

    L-proline: is the parent amino acid from which this compound is derived.

Preparation Methods

Synthetic Routes::

    Boc Protection of L-Proline:

    Oxidation of the Pyrrolidine Ring:

Industrial Production::
  • While not a high-volume industrial compound, N-Boc-5-oxo-L-proline is synthesized in research laboratories and custom synthesis companies.

Chemical Reactions Analysis

    Oxidation: The conversion of the pyrrolidine ring to a ketone involves oxidation.

    Deprotection: The removal of the Boc group is a deprotection reaction.

    Reagents: Boc protection uses Boc-Cl, and oxidation can employ various reagents.

    Major Product: The major product is N-Boc-5-oxo-L-proline itself.

Scientific Research Applications

    Peptide Synthesis: N-Boc-5-oxo-L-proline is a common building block in peptide synthesis due to its stability during solid-phase peptide assembly.

    Proline Mimetics: Researchers use it as a proline mimic in drug design.

    Catalysis: It participates in asymmetric catalysis reactions.

    Bioconjugation: Modified forms of this compound find applications in bioconjugation chemistry.

Mechanism of Action

    No Specific Mechanism: As a synthetic intermediate, N-Boc-5-oxo-L-proline doesn’t have a specific biological mechanism.

    Role in Peptides: Its role lies in peptide synthesis and proline mimicry.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTQIXKUDSMJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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